3-(3,5-Dimethylisoxazol-4-YL)phenol is a chemical compound classified within the isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in their ring structure. This specific compound features a phenolic group attached to an isoxazole ring, which is further substituted with two methyl groups at the 3 and 5 positions of the isoxazole. Isoxazole derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications.
The synthesis of 3-(3,5-Dimethylisoxazol-4-YL)phenol can be accomplished through various methods. A common synthetic route involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions. For instance, sodium bicarbonate can be used as a base at ambient temperature to facilitate this reaction.
Technical Details:
In industrial settings, microwave-assisted synthesis has been reported as an efficient method for producing isoxazole derivatives, including 3-(3,5-Dimethylisoxazol-4-YL)phenol. This method allows for rapid heating and improved reaction rates, leading to higher yields and purities .
3-(3,5-Dimethylisoxazol-4-YL)phenol participates in various chemical reactions due to its functional groups. Common reactions include:
Technical Details:
The compound can undergo reactions typical for phenolic compounds, such as ether formation when reacted with alkyl halides under basic conditions or acylation to form esters when treated with acyl chlorides .
The mechanism of action for 3-(3,5-Dimethylisoxazol-4-YL)phenol largely depends on its biological applications. Isoxazole derivatives are known to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.
Relevant data from safety sheets indicate that proper handling protocols should be followed due to potential hazards associated with exposure .
3-(3,5-Dimethylisoxazol-4-YL)phenol has several scientific applications:
This compound exemplifies the versatility of isoxazole derivatives in both medicinal chemistry and agricultural science, highlighting its importance in ongoing research and development efforts.
The 3,5-dimethylisoxazole moiety serves as a bioisostere for the acetyl-lysine group, enabling competitive disruption of bromodomain-histone interactions. X-ray crystallographic studies reveal that this compound and analogues bind the conserved KAc recognition pocket in bromodomains through two critical interactions:
Selectivity Mechanisms:Substitution at the 3-position of the phenolic ring significantly influences selectivity across bromodomain subfamilies. For example, meta-substitutions extend toward the ZA channel—a structural groove adjacent to the KAc site—where steric and electronic complementarity determine preferential binding to BET family bromodomains (BRD2/3/4/T) over others like CREBBP [2] [4]. This selectivity is critical for minimizing off-target effects in therapeutic contexts.
Functional Consequences:By displacing acetylated histones from bromodomains, 3-(3,5-dimethylisoxazol-4-yl)phenol derivatives disrupt the recruitment of transcriptional complexes. This inhibits oncogenic programs such as MYC activation in leukemia and NF-κB-driven inflammation [4]. The phenolic hydroxyl group further enables synthetic modifications to optimize pharmacokinetic properties, such as metabolic stability and cell permeability.
Table 1: Key Binding Interactions of 3,5-Dimethylisoxazole Derivatives vs. Native Acetyl-Lysine
| Interaction Type | Native Acetyl-Lysine | 3,5-Dimethylisoxazole Mimetics |
|---|---|---|
| H-bond Acceptor | Carbonyl oxygen (KAc) | Isoxazole nitrogen |
| Conserved Residue | Asn140 (BRD4) | Asn140 (BRD4) |
| Hydrophobic Contacts | - | 3,5-methyl groups + WPF shelf |
| Selectivity Determinant | Peptide sequence | ZA channel substituents |
| Binding Affinity (IC₅₀) | N/A | 0.166 μM (Optimized derivatives) |
The journey of isoxazole derivatives in epigenetics reflects a broader shift from phenotypic screening to rational drug design:
Early Non-Epigenetic Applications (Pre-2010): Isoxazoles were initially explored for antibacterial and anti-inflammatory properties. Their synthetic versatility—enabled by cycloaddition chemistry—facilitated large libraries, but target specificity was limited. Notably, dimethyl sulfoxide (DMSO) derivatives were serendipitously found to induce cancer cell differentiation, hinting at epigenetic mechanisms [1].
Breakthrough as KAc Mimetics (2011): A pivotal study identified the 3,5-dimethylisoxazole group as a potent acetyl-lysine bioisostere. Fragment-based screening showed that N-methyl pyrrolidinone (NMP) weakly bound bromodomains, inspiring the use of 3,5-dimethylisoxazole—a heterocycle with enhanced hydrogen-bonding capacity—as a superior scaffold. Derivatives achieved IC₅₀ values of 3–7 μM against BRD2/4, validating isoxazoles as credible epigenetic modulators [2].
Structural Evolution for Efficacy:
Table 2: Structural Evolution of Key Isoxazole-Based Bromodomain Inhibitors
| Generation | Example Compound | Key Structural Features | BRD4(1) IC₅₀ | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Fragment | N-Methyl pyrrolidinone | Small cyclic amide | 2.3 mM | Not reported |
| First-Gen | OXFBD02 | 3,5-Dimethylisoxazole-phenol | ~7 μM | 39.8 |
| Optimized | OXFBD04 | 3-Pyridyl substitution | 166 nM | 388 |
Current Trajectories:Recent patents (e.g., US9393232B2) claim 5-(3,5-dimethylisoxazol-4-yl)indolin-2-one derivatives—hybrids incorporating the core isoxazole—as BET inhibitors for oncology . This underscores the scaffold’s adaptability for multi-targeted therapies, particularly against malignancies driven by dysregulated transcription (e.g., NUT midline carcinoma).
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7